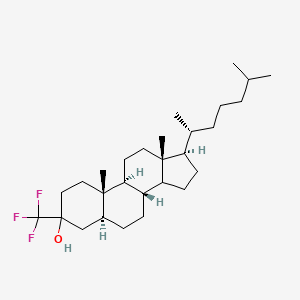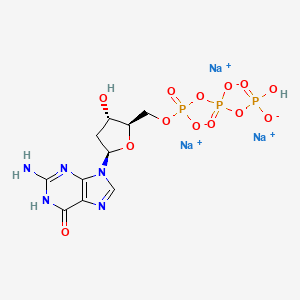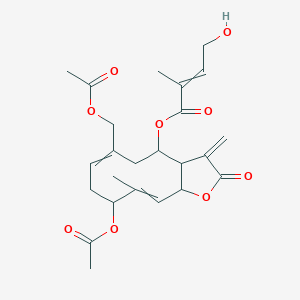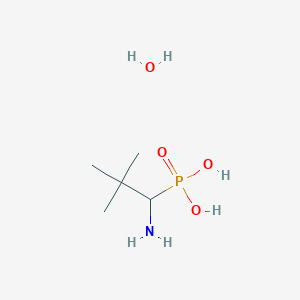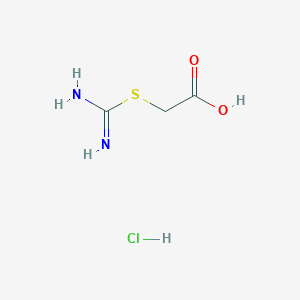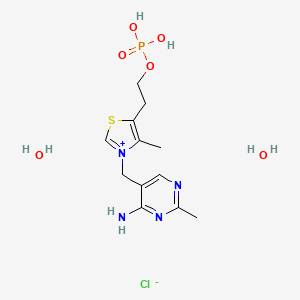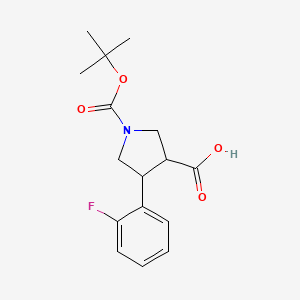
Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves highly enantioselective processes. For instance, (S)-2-aryl-Boc-pyrrolidines can be synthesized via treatment with s-BuLi/(−)-sparteine, yielding high enantiomeric excesses in toluene. This demonstrates the efficiency of asymmetric deprotonation in achieving enantioselective syntheses of complex pyrrolidines (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives reveals significant insights into their stereochemistry and conformational preferences. Studies on similar compounds, such as cis- and trans-4-tert-butylprolines, provide a foundation for understanding the structural aspects of Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, emphasizing the impact of substituents on ring puckering and molecular conformation (Koskinen et al., 2005).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives towards various chemical reactions underscores the versatility of the pyrrolidine ring. For example, pyrrolidine-2,4-diones undergo acylation with acid chlorides in the presence of Lewis acids, illustrating the pyrrolidine ring's reactivity towards functionalization (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure analysis of compounds like 4-amino-3-fluorophenylboronic acid provides a basis for understanding the physical properties of this compound (Das et al., 2003).
Scientific Research Applications
Synthesis of Conformationally Restricted Analogs
Research has demonstrated the utility of Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid in the synthesis of conformationally restricted analogs of pregabalin, highlighting its role in stereoselective alkylation processes. For instance, Galeazzi et al. (2003) reported the synthesis of a restricted analog of pregabalin through a process involving stereoselective alkylation, demonstrating the compound's utility in the development of pharmaceutical analogs with potentially improved pharmacokinetic properties (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Enantioselective Syntheses
The compound has also been used in highly enantioselective syntheses of Boc-pyrrolidines, as described by Wu, Lee, and Beak (1996). Their work illustrates the compound's versatility in producing pyrrolidines with high enantiomeric excess, which is crucial for the development of enantiomerically pure pharmaceuticals (Wu, Lee, & Beak, 1996).
Building Block in Medicinal Chemistry
Furthermore, its application extends to serving as a chiral building block for the synthesis of metalloproteinase inhibitors. Iding, Wirz, and Sarmiento (2003) elaborated on its use in producing enantiopure hydroxymethyl derivatives, demonstrating its utility in synthesizing key intermediates for metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).
Mechanism of Action
properties
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANJBYDRSFKDR-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959581-02-3 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(2-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959581-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


